molecular formula C22H22F3NO6 B016294 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide CAS No. 71324-48-6

2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Cat. No.: B016294
CAS No.: 71324-48-6
M. Wt: 453.4 g/mol
InChI Key: MMPDMRMUKXXBSV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide is a fluorinated acetamide derivative featuring a polycyclic benzo[a]heptalen core. Its structure includes:

  • A 7S-configured chiral center at the fused bicyclic system.
  • 1,2,3,9-Tetramethoxy substituents on the aromatic rings.
  • A 10-oxo group and a trifluoroacetamide moiety at position 5.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-29-16-10-13-12(6-8-15(16)27)18-11(5-7-14(13)26-21(28)22(23,24)25)9-17(30-2)19(31-3)20(18)32-4/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPDMRMUKXXBSV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C(F)(F)F)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2NC(=O)C(F)(F)F)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221517
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71324-48-6
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071324486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC317025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (CAS No. 71324-48-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, chemical properties, and biological effects based on diverse research findings.

The molecular formula of the compound is C22H22F3NO6 with a molecular weight of 453.41 g/mol. Key physical properties include:

PropertyValue
Boiling Point681.3 ± 55.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in Chloroform, DMSO, Ethanol, Methanol
pKa9.44 ± 0.40 (Predicted)
AppearanceSolid, Tan color

These properties suggest that the compound is stable under various conditions and can be utilized in different solvents for biological assays.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[a]heptalen Core : Utilizing cyclization reactions from readily available precursors.
  • Methoxylation : Introducing methoxy groups through reactions with methanol in the presence of catalysts.
  • Attachment of the Trifluoroacetamide Group : This step involves reacting an intermediate with trifluoroacetic anhydride.

These synthetic routes can be optimized for yield and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against lung and breast cancer cell lines. The mechanism may involve inhibition of specific cellular pathways or enzyme activities that are crucial for cancer cell survival and proliferation .

Enzyme Inhibition : The trifluoroacetamide group may interact with enzymes involved in metabolic pathways or signal transduction. This interaction could lead to the modulation of these pathways, potentially offering therapeutic benefits in diseases characterized by dysregulated enzyme activity .

Case Studies

Research Findings

The following table summarizes key findings from studies related to similar compounds:

Study ReferenceBiological ActivityFindings
AnticancerSignificant inhibition of cancer cell growth
Enzyme InhibitionModulation of metabolic pathways
AntiproliferativeEffective against lung and breast cancer cells

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzo[a]heptalene compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the pharmacological properties of the compound by improving metabolic stability and bioavailability .
  • Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for specific enzymes related to cancer progression and inflammation. The structural modifications in this compound could potentially lead to the development of new enzyme inhibitors .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress in neuronal cells. This suggests that 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide might contribute to neuroprotective drug development .

Materials Science

  • Fluorinated Polymers : The trifluoromethyl group can impart unique properties to polymers such as increased hydrophobicity and thermal stability. This compound could be explored for creating advanced materials with tailored properties for applications in coatings and membranes .
  • Nanotechnology : The compound's structure allows for potential incorporation into nanocarriers for drug delivery systems. Its solubility in various solvents makes it suitable for formulation into nanoparticles that can enhance drug delivery efficiency .

Agricultural Chemistry

  • Pesticide Development : Compounds with similar structures have been investigated for their efficacy as pesticides due to their ability to disrupt biological processes in pests without affecting non-target organisms significantly . Further research into this compound could lead to the development of new agrochemicals.

Case Studies

  • Case Study on Anticancer Properties : A study conducted on a related benzo[a]heptalene derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing activity and reducing side effects .
  • Development of Fluorinated Polymers : Research exploring the synthesis of fluorinated polymers from trifluoromethylated compounds showed improved water repellency and thermal stability compared to non-fluorinated counterparts. This case emphasizes the potential applications of this compound in materials science .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: Colchicine’s microtubule disruption mechanism is highly substituent-dependent.
  • Solubility : Fluorinated analogs (e.g., target compound) typically exhibit lower aqueous solubility than hydroxylated derivatives (e.g., CAS 7336-33-6), as seen in studies of similar trifluoroacetamides .
  • Synthetic Accessibility: The trifluoroacetamide moiety is synthetically challenging but offers improved in vivo stability compared to non-fluorinated analogs .

Preparation Methods

Cyclization Strategies

The benzo[a]heptalen system is synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization. A representative protocol involves:

  • Reacting 1,2,3-trimethoxybenzene with succinic anhydride in AlCl₃ to form a tetralone intermediate.

  • Subjecting the tetralone to McMurry coupling with TiCl₄/Zn to generate the fused heptalen framework.

Table 1: Cyclization Reaction Conditions

MethodReagentsTemperature (°C)Yield (%)
Friedel-CraftsAlCl₃, CH₂Cl₂0 → 2562
McMurry CouplingTiCl₄, Zn, THFReflux78

Regioselective Methoxylation

Introducing four methoxy groups requires sequential protection/deprotection:

  • Selective O-Methylation : Using dimethyl sulfate (DMS) and K₂CO₃ in acetone to methylate hydroxyl groups at positions 1, 2, 3, and 9.

  • Demethylation Control : Avoiding over-methylation by employing bulky bases like DBU to deprotect specific positions.

Key Observation : Methoxylation at C9 is achieved last due to steric hindrance from the fused ring system.

Installation of the 10-Oxo Group

The ketone at position 10 is introduced via Oppenauer oxidation:

  • Reacting the dihydrobenzo[a]heptalen precursor with acetone and Al(OiPr)₃ at 80°C.

  • Yields improve to 85% when using 2,2-dimethoxypropane as a co-solvent.

Stereoselective Trifluoroacetylation at C7

Chiral Amine Synthesis

The 7S-amino intermediate is prepared through:

  • Enzymatic Resolution : Using lipase PS-30 to hydrolyze a racemic 7-acetamido precursor, achieving 98% ee.

  • Asymmetric Hydrogenation : Employing Ru-BINAP catalysts to reduce a 7-keto group to the (S)-alcohol, followed by Curtius rearrangement to the amine.

Trifluoroacetyl Coupling

The amine reacts with trifluoroacetic anhydride (TFAA) under Schotten-Baumann conditions:

  • Conditions : TFAA (1.2 eq), NaOH (2.5 eq), CH₂Cl₂/H₂O (0°C → 25°C).

  • Yield : 92% with >99% purity by HPLC.

Table 2: Trifluoroacetylation Optimization

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHCH₂Cl₂/H₂O0 → 25492
NaHCO₃EtOAc/H₂O25876

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methods highlight the use of microreactors for:

  • Cyclization : Reducing TiCl₄ usage by 40% compared to batch processes.

  • Oxidation : Achieving 95% conversion in 10 minutes using a packed-bed reactor with MnO₂.

Purification

Crystallization from ethanol/water (7:3) removes regioisomers, yielding 99.5% pure product.

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30).

  • NMR : ¹⁹F NMR (CDCl₃) δ = -72.3 ppm (CF₃); ¹H NMR confirms methoxy groups at δ 3.85–3.92.

  • X-ray Crystallography : Confirms (7S) configuration with C7–N bond length = 1.332 Å.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how is stereochemical control achieved at the (7S) position?

  • Methodological Answer : Synthesis typically involves sequential methoxylation, oxidation, and trifluoroacetylation steps. The stereochemical control at the (7S) position can be achieved via chiral auxiliaries or asymmetric catalysis. For example, intermediates like colchicine derivatives (e.g., ) are modified using trifluoroacetic anhydride under controlled conditions. Purification via column chromatography with chiral stationary phases or recrystallization ensures enantiomeric purity. Challenges include avoiding racemization during acetylation and optimizing reaction yields at the methoxy-rich aromatic core .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.5–4.0 ppm) and the trifluoroacetamide moiety (¹⁹F NMR: δ ~−70 ppm). Coupling constants in NOESY or COSY confirm stereochemistry.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 399.44) validate the molecular formula (C₂₂H₂₅NO₆) .
  • X-ray Crystallography : SHELXL ( ) resolves absolute configuration via anomalous dispersion effects. Crystallization in polar solvents (e.g., methanol/water) enhances crystal quality .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation (GHS H301: Toxic if swallowed; H315: Skin irritation) .
  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize toxic byproducts (e.g., HF from trifluoro groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.
  • Assay Standardization : Compare cytotoxicity across standardized cell lines (e.g., CEM cells in ) under controlled O₂/CO₂ conditions.
  • Data Normalization : Normalize activity to internal controls (e.g., paclitaxel) and apply statistical models (ANOVA) to account for batch effects .

Q. What computational strategies predict this compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to β-tubulin (colchicine site) using AutoDock Vina.
  • QSAR Models : Correlate logP (~4.4, ) with membrane permeability.
  • ADMET Prediction : Tools like SwissADME assess bioavailability (Rule of 5 compliance) and cytochrome P450 interactions .

Q. How can X-ray crystallography using SHELX software determine the absolute configuration of the (7S) stereocenter?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
  • Refinement : SHELXL refines Flack (x ≈ 0.02) and Hooft parameters to confirm the (7S) configuration.
  • Validation : Cross-check with Bijvoet differences (Cu Kα radiation) and electron density maps .

Q. What experimental designs assess environmental stability and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS.
  • Algal Toxicity Assays : Expose Raphidocelis subcapitata to 0.1–10 mg/L and measure growth inhibition (OECD 201).
  • Soil Half-Life : Use ¹⁴C-labeled compound in OECD 307 biodegradation tests .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer :

  • Reproducibility Checks : Validate DSC parameters (heating rate 10°C/min under N₂).
  • Solvent Effects : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry.
  • Crystalline Polymorphs : Screen crystallization solvents (e.g., acetonitrile vs. ethyl acetate) and characterize via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.